molecular formula C15H10N6OS B2916477 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide CAS No. 915925-66-5

4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide

Cat. No. B2916477
CAS RN: 915925-66-5
M. Wt: 322.35
InChI Key: LOJTZIVIVUEDLS-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide, also known as TTPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) focused on the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are known for their biological properties. These compounds were synthesized using a microwave-assisted method and evaluated for their anticancer activity against several human cancer cell lines, showing promising results comparable to the standard drug Adriamycin. The study also included molecular docking to predict the mechanism of action and ADMET properties, highlighting the potential of these compounds as anticancer agents (Tiwari et al., 2017).

Herbicidal Activities of Tetrazoles

Bao (2008) explored the synthesis of 4-alkoxy/benzyloxyphenyltetrazoles and their herbicidal activities. The study demonstrated that some synthesized compounds exhibited good herbicidal activity on both dicotyledonous and monocotyledonous plants. This research underscores the versatility of tetrazole derivatives in agricultural applications (Bao, 2008).

Effects of Substituents on Structures and NLO Properties

Liao et al. (2013) investigated the hydrothermal synthesis of tetrazolate-based coordination networks and their nonlinear optical (NLO) properties. The study found that substituents on semirigid tetrazole-yl acylamide tectons significantly affect the structural topologies and NLO properties of the resulting coordination networks, offering insights into the design of materials with desired optical characteristics (Liao et al., 2013).

Electrochemical C–H Thiolation and Synthesis of Benzothiazoles

Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation. This process provides a novel approach to accessing a variety of benzothiazoles and thiazolopyridines from thioamides, with potential applications in pharmaceuticals and organic materials (Qian et al., 2017).

properties

IUPAC Name

[4-[[4-(tetrazol-1-yl)benzoyl]amino]phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c16-9-23-14-7-3-12(4-8-14)18-15(22)11-1-5-13(6-2-11)21-10-17-19-20-21/h1-8,10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJTZIVIVUEDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC#N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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